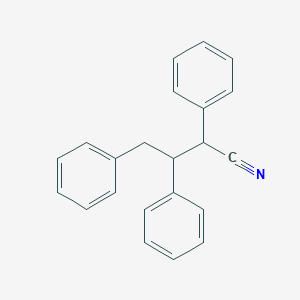

2,3,4-Triphenylbutanenitrile

Descripción

2,3,4-Triphenylbutanenitrile is a nitrile derivative characterized by a butanenitrile backbone substituted with three phenyl groups at the 2-, 3-, and 4-positions. The phenyl groups in 2,3,4-Triphenylbutanenitrile likely confer steric bulk and influence electronic properties, impacting reactivity and solubility.

Propiedades

Número CAS |

5468-19-9 |

|---|---|

Fórmula molecular |

C22H19N |

Peso molecular |

297.4 g/mol |

Nombre IUPAC |

2,3,4-triphenylbutanenitrile |

InChI |

InChI=1S/C22H19N/c23-17-22(20-14-8-3-9-15-20)21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21-22H,16H2 |

Clave InChI |

INRAXWSGRQZUST-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Triphenylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl cyanide with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,3,4-Triphenylbutanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,3,4-Triphenylbutanenitrile suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-Triphenylbutanenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2,3,4-Triphenylbutanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,3,4-Triphenylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the nitrile group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2,3,4-Triphenylbutanenitrile with structurally and functionally related nitriles and aromatic derivatives, leveraging data from the provided evidence and inferred properties.

Key Comparison Points

Substituent Effects on Reactivity 2,3,4-Triphenylbutanenitrile: The three phenyl groups create steric hindrance, likely reducing nucleophilic attack at the nitrile group. Electronic effects from the aromatic rings may stabilize the nitrile via resonance. 3-Benzazepine Derivatives: Methoxy and sulfanyl groups modulate nucleophilicity, enabling cyclization via Pummerer reactions .

Synthetic Methodologies Pummerer Cyclization: Used for benzazepines ( ), this method involves sulfoxide intermediates activated by trifluoroacetic anhydride (TFAA). Microwave-Assisted Synthesis: highlights microwave irradiation for pyrroloacridine derivatives, achieving higher yields (e.g., 92%) in shorter reaction times (12–15 min). This approach could optimize nitrile synthesis under milder conditions .

Physicochemical Properties

- IR Spectroscopy : Nitriles exhibit characteristic C≡N stretches near 2240–2250 cm⁻¹. Hydroxy or formyl groups introduce additional peaks (e.g., O-H at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR Data : Aromatic protons in 2,3,4-Triphenylbutanenitrile would resonate at δ 7.2–7.6 ppm (¹H-NMR), while fluorinated analogs ( ) show downfield shifts due to electron-withdrawing fluorine atoms.

Applications and Bioactivity Benzazepines: Used as intermediates for bioactive molecules (e.g., dopamine receptor ligands) . Fluorinated Nitriles: Potential precursors for antiviral or anticancer agents, leveraging fluorine’s metabolic stability .

Actividad Biológica

2,3,4-Triphenylbutanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

2,3,4-Triphenylbutanenitrile features a butane backbone with three phenyl groups and a nitrile functional group. This unique structure contributes to its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition

Recent studies have indicated that derivatives of 2,3,4-Triphenylbutanenitrile exhibit significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. The inhibition of α-glucosidase can be beneficial in managing conditions such as diabetes.

- Mechanism of Action : The compounds act through a reversible uncompetitive mechanism of inhibition. This differs from traditional inhibitors like acarbose, which are competitive inhibitors. The uncompetitive nature allows for potential advantages in terms of side effects and efficacy in vivo .

Antioxidant Activity

The compound has also been associated with antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thereby reducing oxidative stress and the risk of chronic diseases.

Antimicrobial Activity

Research has shown that related compounds exhibit antibacterial effects against various pathogens. For instance, derivatives tested against Staphylococcus aureus displayed notable minimum inhibitory concentration (MIC) values, indicating their potential as antibacterial agents .

Case Studies

Case studies provide insights into the practical applications of 2,3,4-Triphenylbutanenitrile derivatives.

- Diabetes Management : A case study involving diabetic patients highlighted the efficacy of α-glucosidase inhibitors derived from this compound in controlling postprandial blood glucose levels. Patients demonstrated improved glycemic control when treated with these inhibitors compared to standard therapies .

- Antimicrobial Efficacy : Another case study focused on the antibacterial properties of related triphenylbutane derivatives. In vitro tests showed significant reductions in bacterial counts in infected wounds treated with these compounds .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| α-Glucosidase Inhibition | SL42/85/1 | 2.2 | N/A |

| Antibacterial Activity | Triphenylbutanenitrile | N/A | 8 (S. aureus) |

| Antioxidant Activity | Various Derivatives | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.